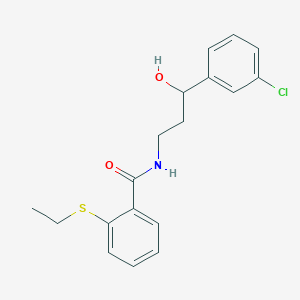

N-(3-(3-chlorophenyl)-3-hydroxypropyl)-2-(ethylthio)benzamide

Description

Properties

IUPAC Name |

N-[3-(3-chlorophenyl)-3-hydroxypropyl]-2-ethylsulfanylbenzamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H20ClNO2S/c1-2-23-17-9-4-3-8-15(17)18(22)20-11-10-16(21)13-6-5-7-14(19)12-13/h3-9,12,16,21H,2,10-11H2,1H3,(H,20,22) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JBKNPDXXEMBWQL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCSC1=CC=CC=C1C(=O)NCCC(C2=CC(=CC=C2)Cl)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H20ClNO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

349.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-(3-chlorophenyl)-3-hydroxypropyl)-2-(ethylthio)benzamide typically involves multi-step organic reactions. One common synthetic route includes:

Starting Materials: The synthesis begins with 3-chlorobenzaldehyde and 2-(ethylthio)benzoic acid.

Formation of Intermediate: The 3-chlorobenzaldehyde undergoes a Grignard reaction with a suitable Grignard reagent to form a 3-chlorophenyl magnesium bromide intermediate.

Addition Reaction: This intermediate is then reacted with 3-hydroxypropyl bromide to form the 3-(3-chlorophenyl)-3-hydroxypropyl intermediate.

Amidation: The final step involves the amidation of the intermediate with 2-(ethylthio)benzoic acid under suitable conditions, such as using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to enhance reaction efficiency and yield, as well as the implementation of green chemistry principles to minimize waste and environmental impact.

Chemical Reactions Analysis

Types of Reactions

N-(3-(3-chlorophenyl)-3-hydroxypropyl)-2-(ethylthio)benzamide can undergo various chemical reactions, including:

Oxidation: The hydroxypropyl group can be oxidized to form a ketone or carboxylic acid derivative.

Reduction: The chlorophenyl group can be reduced to a phenyl group under suitable conditions.

Substitution: The chlorine atom in the chlorophenyl group can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

Oxidation: Reagents like PCC (pyridinium chlorochromate) or KMnO4 (potassium permanganate) can be used.

Reduction: Catalytic hydrogenation using Pd/C (palladium on carbon) or lithium aluminum hydride (LiAlH4).

Substitution: Nucleophilic substitution reactions using reagents like sodium azide (NaN3) or thiourea.

Major Products

Oxidation: Formation of 3-(3-chlorophenyl)-3-oxopropyl-2-(ethylthio)benzamide.

Reduction: Formation of N-(3-phenyl-3-hydroxypropyl)-2-(ethylthio)benzamide.

Substitution: Formation of N-(3-(3-aminophenyl)-3-hydroxypropyl)-2-(ethylthio)benzamide.

Scientific Research Applications

Antiviral Activity

Recent studies have highlighted the antiviral potential of benzamide derivatives, including N-(3-(3-chlorophenyl)-3-hydroxypropyl)-2-(ethylthio)benzamide. Research indicates that modifications in the benzamide structure can enhance activity against viruses such as Enterovirus 71 (EV71). In vitro assays demonstrated that specific derivatives exhibit low micromolar IC50 values, indicating promising antiviral efficacy.

- Case Study : A study published in Molecules demonstrated that certain N-phenylbenzamide derivatives showed effective inhibition against EV71 with IC50 values ranging from 5.7 to 18 µM, suggesting a potential lead for developing antiviral agents .

Anticancer Properties

Benzamide derivatives are also being explored for their anticancer properties. The compound has been implicated in inhibiting pathways associated with tumor growth and proliferation, particularly through the modulation of phosphatidylinositol 3-kinase (PI3K) signaling pathways.

Mechanism of Action

The mechanism by which N-(3-(3-chlorophenyl)-3-hydroxypropyl)-2-(ethylthio)benzamide exerts its effects depends on its interaction with specific molecular targets. For instance, in a biological context, it may bind to enzyme active sites or receptor binding pockets, modulating their activity. The presence of the chlorophenyl and hydroxypropyl groups can enhance its binding affinity and specificity.

Comparison with Similar Compounds

Structural and Functional Group Analysis

Key Observations :

- Substituent Effects : The ethylthio group in the target compound may confer higher lipophilicity (logP) compared to ethoxy in , influencing membrane permeability.

- Hydroxypropyl vs. Hydroxyphenyl : The hydroxypropyl chain introduces flexibility and additional hydrogen-bonding capacity compared to 3-hydroxyphenyl in .

Spectroscopic and Physicochemical Properties

- NMR Data : Peaks for hydroxypropyl (δ ~3.4 ppm, CH₂; δ ~1.8 ppm, OH) and ethylthio (δ ~2.9 ppm, SCH₂) groups are anticipated, aligning with shifts observed in .

- LogP and Solubility : The ethylthio group likely increases logP compared to ethoxy analogs (e.g., ), reducing aqueous solubility but enhancing lipid membrane penetration.

Biological Activity

N-(3-(3-chlorophenyl)-3-hydroxypropyl)-2-(ethylthio)benzamide is a synthetic compound that belongs to the class of benzamide derivatives. Its structure includes a chlorophenyl group and an ethylthio moiety, which may contribute to its biological activity. Understanding the biological activity of this compound involves exploring its pharmacological properties, mechanisms of action, and potential therapeutic applications.

- Molecular Formula : C₁₈H₂₀ClNO₂S

- Molecular Weight : 349.9 g/mol

- CAS Number : 2034257-50-4

Biological Activity

The biological activity of this compound has been investigated in various studies, focusing on its potential effects on cellular processes and molecular interactions.

- Receptor Binding : The compound is believed to interact with specific receptors, potentially modulating their activity. This interaction may influence various signaling pathways within cells.

- Enzyme Inhibition : Like other benzamides, this compound may act as an inhibitor of certain enzymes, affecting metabolic pathways critical for cellular function.

Pharmacological Effects

- Anticancer Activity : Preliminary studies suggest that compounds in this class may exhibit anticancer properties by inducing apoptosis in cancer cells or inhibiting tumor growth.

- Anti-inflammatory Effects : Some related compounds have shown potential in reducing inflammation, indicating that this compound might possess similar properties.

Research Findings

Several studies have explored the biological activity of benzamide derivatives, providing insights into their mechanisms and effects:

Case Studies

- Anticancer Activity : A study on a related compound demonstrated significant cytotoxic effects against multiple myeloma cell lines, suggesting that modifications in the benzamide structure can enhance anticancer efficacy.

- Inflammation Models : In vivo models have shown that similar benzamide derivatives can reduce inflammatory markers in animal models, indicating potential therapeutic applications in treating inflammatory diseases.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.